2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
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Overview
Description
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with nitriles in the presence of catalysts such as CuO_x_-ZnO/Al_2_O_3_-TiO_2 . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)4, or MnO_2_ .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts and environmentally friendly oxidizers like PIFA (PhI(OCOCF_3_)2) and I_2_/KI are preferred for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl and MnO_2_.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH_4_.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers (NaOCl, MnO_2_), reducing agents (NaBH_4_), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design of drugs targeting specific enzymes and receptors, such as CDK2 inhibitors for cancer treatment.
Materials Science: The compound is utilized in the development of light-emitting materials for OLED devices.
Pharmaceuticals: It serves as a scaffold for the synthesis of various pharmacologically active compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby preventing cell cycle progression in cancer cells . The compound’s ability to inhibit enzymes and receptors is often mediated through hydrogen bonding and hydrophobic interactions with key residues in the active sites .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also used in drug design.
Uniqueness
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-5-8-6-3-4-10(2)7(12)11(6)9-5/h3-4H,1-2H3 |
InChI Key |
UGFLZUDSYAYUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C=CN(C2=O)C |
Origin of Product |
United States |
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